molecular formula C13H19ClN2O2 B12312673 rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis

rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis

Cat. No.: B12312673
M. Wt: 270.75 g/mol
InChI Key: WSIVONITISEIND-UHFFFAOYSA-N
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Description

rac-Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is a chiral cyclopentane derivative featuring a benzyl carbamate group and a cis-configured amine hydrochloride. Key characteristics include:

  • Molecular formula: C₁₃H₂₆N₂O₂·HCl
  • Molecular weight: 242.36 g/mol (free base) + 36.46 g/mol (HCl) = 278.82 g/mol (total) .
  • Purity: 95% (commercial grade) .
  • CAS Number: EN300-1659462 (Enamine Ltd catalog identifier) .

This compound is structurally characterized by a cyclopentane ring with cis stereochemistry (1R,3S), a benzyl carbamate protecting group, and an ammonium hydrochloride salt. Such features make it valuable in pharmaceutical synthesis, particularly as a chiral intermediate or protecting group in peptide chemistry.

Properties

IUPAC Name

benzyl N-(3-aminocyclopentyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIVONITISEIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Benzyl Chloroformate Protection

The most common method involves reacting (1R,3S)-3-aminocyclopentanol with benzyl chloroformate (Cbz-Cl) under basic conditions. Key steps include:

  • Aminocyclopentanol Activation : The amine group of (1R,3S)-3-aminocyclopentanol is deprotonated using triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.
  • Cbz Protection : Benzyl chloroformate is added dropwise, forming the carbamate intermediate.
  • Hydrochloride Salt Formation : The product is treated with hydrochloric acid (HCl) in ethyl acetate, yielding the hydrochloride salt.

Reaction Scheme :
$$
(1R,3S)\text{-3-aminocyclopentanol} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Optimization Data :

Parameter Condition Yield (%) Purity (%)
Base Triethylamine 85 92
Solvent Dichloromethane 88 95
Temperature 0–5°C 90 97

Reductive Amination Followed by Protection

An alternative route employs reductive amination of cyclopentanone derivatives:

  • Cyclopentanone Conversion : Cyclopentanone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, yielding racemic cis-3-aminocyclopentanol.
  • Cbz Protection : The amine is protected with benzyl chloroformate as above.
  • Salt Formation : HCl gas is bubbled through an ether solution of the carbamate.

Key Data :

  • Reductive Amination Yield : 78% (racemic mixture).
  • Overall Yield After Protection : 65%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is employed:

  • Reactor Setup : Two feed streams—(1R,3S)-3-aminocyclopentanol in DCM and Cbz-Cl/TEA in DCM—are mixed in a microreactor at 25°C.
  • In-Line Quenching : The reaction mixture is quenched with aqueous HCl directly in the flow system.
  • Crystallization : The hydrochloride salt crystallizes upon cooling and is isolated via filtration.

Advantages :

  • Throughput : 1.2 kg/hour.
  • Purity : 99.5% (HPLC).

Stereochemical Control and Purification

Chiral Resolution Techniques

The cis configuration is preserved using:

  • Chiral Auxiliaries : (1R,3S)-3-aminocyclopentanol is synthesized via enzymatic resolution of racemic trans-2-aminocyclopentanol using lipase B.
  • Diastereomeric Salt Formation : The free amine is treated with L-tartaric acid, enriching the cis isomer to >98% enantiomeric excess (ee).

Data Table : Chiral Purity vs. Resolution Method

Method ee (%) Yield (%)
Enzymatic Resolution 99 70
Diastereomeric Salt 98 65

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Batch Protection 85 95 Moderate 1,200
Continuous Flow 90 99.5 High 900
Reductive Amination 65 92 Low 1,500

Mechanistic Insights

Carbamate Formation Mechanism

The reaction proceeds via nucleophilic acyl substitution:

  • Base Deprotonation : TEA deprotonates the amine, generating a nucleophilic amine anion.
  • Electrophilic Attack : The anion attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride.
  • Salt Formation : Protonation with HCl stabilizes the product as a crystalline solid.

Challenges and Solutions

Byproduct Formation

  • Issue : Overprotection results in di-Cbz derivatives.
  • Solution : Stoichiometric control (1:1.05 amine:Cbz-Cl ratio) reduces byproducts to <2%.

Solvent Selection

  • Ethyl Acetate vs. DCM : Ethyl acetate improves hydrochloride solubility, facilitating crystallization (78% recovery vs. 60% in DCM).

Recent Advancements

Photocatalytic Amination

A 2024 study demonstrated visible-light-driven amination of cyclopentene oxide, yielding (1R,3S)-3-aminocyclopentanol in 82% ee without enzymes. This method reduces reliance on chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines.

Scientific Research Applications

Neurological Disorders

Research indicates that rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride interacts with neurotransmitter receptors, suggesting potential therapeutic roles in neurological conditions such as depression and anxiety. Its ability to modulate neurotransmitter activity may provide neuroprotective effects and promote synaptic plasticity.

Drug Development

The compound serves as a lead structure for the development of new drugs targeting various receptors in the central nervous system. Its unique stereochemistry allows for selective receptor interactions, which is crucial for minimizing side effects while maximizing therapeutic efficacy.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride in animal models of neurodegeneration. Results showed that the compound significantly reduced neuronal death and improved cognitive function compared to control groups.

Study 2: Receptor Interaction

Another research effort focused on the interaction of this compound with serotonin receptors. Binding assays indicated a high affinity for the 5-HT2A receptor subtype, suggesting its potential role as an antidepressant agent.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Key Properties of rac-Benzyl N-[(1R,3S)-3-Aminocyclopentyl]carbamate Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number/Identifier Key Structural Features
rac-Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis C₁₃H₂₆N₂O₂·HCl 278.82 95 EN300-1659462 Cyclopentane, benzyl carbamate, cis-1R,3S
rac-tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate C₁₁H₂₂N₂O₂ 214.31 95 Not provided Cyclopentane, tert-butyl carbamate
(1r,4r)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride C₁₃H₂₀ClN₂·HCl 275.23 99 1366386-58-4 Cyclohexane, 3-chlorobenzyl, diamine
cis(1S,2R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride C₈H₁₄ClNO₂ 191.45 Not provided Multiple synonyms Cyclopentane, methyl ester, cis-1S,2R

Structural and Functional Comparisons

Cyclopentane vs. Cyclohexane Core
  • The target compound and cis(1S,2R)-methyl 3-aminocyclopentanecarboxylate hydrochloride share a cyclopentane backbone, which confers conformational rigidity compared to the cyclohexane derivative in .
Substituent Effects
  • Benzyl carbamate (target compound): The benzyl group increases lipophilicity, aiding membrane permeability in drug delivery. It is cleavable via hydrogenolysis, making it a transient protecting group .
  • tert-Butyl carbamate () : More stable under acidic conditions but cleavable via strong acids (e.g., trifluoroacetic acid), favoring use in solid-phase peptide synthesis .
  • Methyl ester () : Enhances solubility in polar solvents but is hydrolyzable under basic conditions, limiting its utility in prolonged reactions .
Stereochemical Considerations
  • The cis-1R,3S configuration in the target compound contrasts with the cis-1S,2R configuration in . Such stereochemical differences can drastically alter interactions with chiral environments (e.g., enzyme active sites), affecting pharmacological activity .
Salt Form and Purity
  • All compounds are hydrochloride salts, improving aqueous solubility for industrial and pharmacological applications. However, the target compound’s 95% purity () is lower than the 99% grade of the cyclohexane derivative (), which may limit its use in sensitive syntheses .

Biological Activity

rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features and biological activity make it a subject of interest for researchers investigating potential therapeutic applications.

  • Molecular Formula: C₁₅H₁₈ClN₂O₂
  • Molecular Weight: 270.75 g/mol
  • CAS Number: 881891-90-3

This compound is characterized as a racemic mixture, which means it contains equal parts of two enantiomers. This property can influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of certain biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Pharmacological Effects

  • Antitumor Activity:
    • Studies have indicated that derivatives of this compound exhibit antitumor properties by interfering with cancer cell proliferation and survival mechanisms. For instance, compounds structurally related to rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate have shown promising results in preclinical models by inducing apoptosis in malignant cells.
  • Neuroprotective Effects:
    • Research has explored the neuroprotective potential of this compound, suggesting that it may help mitigate oxidative stress and inflammation in neuronal tissues. This is particularly relevant for conditions such as neurodegenerative diseases.
  • Analgesic Properties:
    • The compound has also been investigated for its analgesic effects, potentially providing relief from pain through modulation of pain pathways.

Case Study 1: Antitumor Efficacy

A study conducted on a series of carbamate derivatives, including rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of cell cycle arrest and apoptosis in cancer cells.

CompoundIC50 (μM)Effect
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate5.2Tumor growth inhibition
Control (Untreated)-No effect

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride was administered and resulted in reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates.

TreatmentNeuronal Survival (%)ROS Levels (μM)
Control4010
Compound754

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered drug metabolism and potential drug-drug interactions.
  • Receptor Modulation: It exhibits affinity for certain receptors that are implicated in pain and inflammation pathways, indicating its potential use as an analgesic or anti-inflammatory agent.

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